molecular formula C11H14ClNO B2866705 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride CAS No. 2203989-92-6

3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride

Cat. No. B2866705
CAS RN: 2203989-92-6
M. Wt: 211.69
InChI Key: SVADFILSDCUZPP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride is a chemical compound with the CAS Number: 2203989-92-6 . It has a molecular weight of 211.69 . The IUPAC name for this compound is 3,3-dimethyl-2,3-dihydroquinolin-4 (1H)-one hydrochloride .


Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4-one (DHQ) derivatives, which are structurally similar to 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride, has been developed over the past decades . These methodologies often involve multistep syntheses, harsh reaction conditions, and the use of toxic reagents and solvents . Recently, green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .


Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride is 1S/C11H13NO.ClH/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13;/h3-6,12H,7H2,1-2H3;1H . The linear formula for this compound is C11H14ClNO .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Research has shown that certain imine derivatives of 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride possess good radical scavenging activity, which is indicative of potential anti-inflammatory properties .

Anticancer Activity

Indole derivatives have also been found to possess anticancer activity . This suggests that 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride and its derivatives could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride and its derivatives could potentially be used in the treatment of HIV.

Role in Energy Homeostasis and Immuno-oncology

3,3-Dimethyl-1,2,3,4-Tetrahydroquinoxaline-1, a compound structurally similar to 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride, has been found to play an important role in energy homeostasis and immuno-oncology .

Boosting Conductivity of Doped Films

The main decomposition product of a compound structurally similar to 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride acts as a nucleating agent for DMBI-H, boosting the conductivity of the final doped P(NDI2OD-T2) films .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride can be found on the product link provided by J & W Pharmlab LLC .

Future Directions

The future directions for the research and development of 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride and related compounds could involve the exploration of green chemistry and alternative strategies for their synthesis . Additionally, these compounds could be further investigated for their potential biological activities and applications in drug design .

properties

IUPAC Name

3,3-dimethyl-1,2-dihydroquinolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13;/h3-6,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVADFILSDCUZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C2C1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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